Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H21Cl3N2O3S2 and its molecular weight is 483.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
- Ethyl 2-methyl-2,3-butadienoate was utilized in a [4 + 2] annulation process with N-tosylimines, catalyzed by an organic phosphine, to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This reaction showcased complete regioselectivity and excellent yields, suggesting the potential for generating structurally related compounds under similar conditions (Zhu, Lan, & Kwon, 2003).
Chemical Reactions and Derivatives
- Research on Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates led to the synthesis of various derivatives including 1,6-diazanaphthalene and pyrano[2,3-d]pyridine, showcasing the versatility of related compounds in generating a wide range of heterocyclic structures (Harb, Hesien, Metwally, & Elnagdi, 1989).
Photophysical Properties
- A study on the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates revealed insights into their spectral-fluorescent properties, indicating a correlation between chemical structure and photophysical behavior, which could be pertinent to the development of compounds with specific optical properties (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S2.ClH/c1-4-25-18(24)14-10-5-6-22(9(2)3)8-12(10)26-17(14)21-16(23)11-7-13(19)27-15(11)20;/h7,9H,4-6,8H2,1-3H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAXMPODHVOLMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=C(SC(=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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